Ethyl (1-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-phenylethyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethyl group, a phenylethyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (1-phenylethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 1-phenylethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of isocyanates. In this approach, 1-phenylethylamine reacts with ethyl isocyanate to form this compound. This reaction is usually carried out under mild conditions and does not require the use of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The ethyl or phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amines .
Scientific Research Applications
Ethyl (1-phenylethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl (1-phenylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit enzymes such as acetylcholinesterase .
Comparison with Similar Compounds
Ethyl (1-phenylethyl)carbamate can be compared with other carbamate compounds, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group instead of a phenylethyl group.
Ethyl carbamate: Lacks the phenylethyl group and is known for its presence in fermented foods and beverages.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl (1-phenylethyl)carbamate, also known as ethyl N-(2-phenethyl)carbamate, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is classified under the carbamate family, characterized by its unique structure comprising an ethyl group and a phenylethyl group attached to a carbamate functional group. The compound is synthesized through various methods, including the reaction of ethyl chloroformate with 1-phenylethylamine or ethyl isocyanate under mild conditions.
Antimicrobial Properties
This compound has shown promise in antimicrobial applications. Research indicates that it exhibits activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating a library of compounds based on this structure, one analogue demonstrated significant biofilm inhibition with an IC50 value of approximately 15.7 μM against MRSA .
Table 1: Antimicrobial Activity of this compound Analogues
Compound | Bacterial Strain | IC50 (μM) | Biofilm Inhibition (%) |
---|---|---|---|
Ethyl Carbamate | MRSA 43300 | 15.7 | 75.1 |
Analogue 2b | Various Strains | Moderate | Varies |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that this compound can sensitize cancer cells to marine toxins, indicating a role in enhancing the efficacy of other therapeutic agents . The mechanism may involve the inhibition of specific enzymes critical for cancer cell survival.
The biological activity of this compound primarily involves its interaction with molecular targets through covalent bonding. The carbamate functional group can form bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. This mechanism is akin to other carbamates known for their enzyme-inhibiting properties, such as acetylcholinesterase inhibitors.
Case Study: Biofilm Inhibition
In a study focusing on biofilm formation by MRSA, researchers synthesized various analogues of this compound. The study revealed that specific structural modifications could enhance antimicrobial activity. For instance, substituting alkyl groups with electron-withdrawing groups significantly affected biofilm inhibition efficacy .
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that derivatives of this compound exhibit stability under physiological conditions while allowing for gradual hydrolysis. This property is crucial for developing prodrugs that can effectively deliver therapeutic agents in vivo without rapid degradation .
Properties
IUPAC Name |
ethyl N-(1-phenylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSAQMXTJQSGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1623-51-4 |
Source
|
Record name | NSC22468 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.